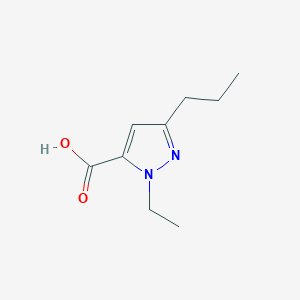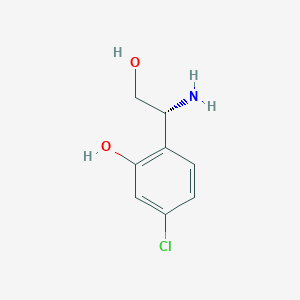
(R)-2-(1-Amino-2-hydroxyethyl)-5-chlorophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1R)-1-Amino-2-hydroxyethyl]-5-chlorophenol is a chiral compound with significant importance in various scientific fields. It is characterized by the presence of an amino group, a hydroxyl group, and a chlorine atom attached to a phenol ring. This compound’s unique structure allows it to participate in various chemical reactions and makes it a valuable subject of study in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R)-1-amino-2-hydroxyethyl]-5-chlorophenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chlorophenol and ®-epichlorohydrin.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled temperatures and pH to ensure high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of 2-[(1R)-1-amino-2-hydroxyethyl]-5-chlorophenol may involve:
Continuous Flow Reactors: These reactors allow for precise control of reaction conditions and can handle large-scale production efficiently.
Catalysts: The use of catalysts can enhance reaction rates and selectivity, leading to higher yields and reduced production costs.
化学反応の分析
Types of Reactions
2-[(1R)-1-amino-2-hydroxyethyl]-5-chlorophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines or other derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
科学的研究の応用
2-[(1R)-1-amino-2-hydroxyethyl]-5-chlorophenol has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and chiral recognition processes.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of 2-[(1R)-1-amino-2-hydroxyethyl]-5-chlorophenol involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function.
Pathways Involved: It may participate in signaling pathways, metabolic processes, and other biochemical pathways, depending on its specific application and context.
類似化合物との比較
Similar Compounds
- 2-[(1R)-1-amino-2-hydroxyethyl]-3-chlorophenol
- 2-[(1R)-1-amino-2-hydroxyethyl]-4-chlorophenol
- 2-[(1R)-1-amino-2-hydroxyethyl]-6-chlorophenol
Uniqueness
2-[(1R)-1-amino-2-hydroxyethyl]-5-chlorophenol is unique due to its specific substitution pattern on the phenol ring, which influences its chemical reactivity and biological activity. The position of the chlorine atom and the chiral center contribute to its distinct properties compared to other similar compounds.
特性
分子式 |
C8H10ClNO2 |
|---|---|
分子量 |
187.62 g/mol |
IUPAC名 |
2-[(1R)-1-amino-2-hydroxyethyl]-5-chlorophenol |
InChI |
InChI=1S/C8H10ClNO2/c9-5-1-2-6(7(10)4-11)8(12)3-5/h1-3,7,11-12H,4,10H2/t7-/m0/s1 |
InChIキー |
QLBUOZUNODNMQL-ZETCQYMHSA-N |
異性体SMILES |
C1=CC(=C(C=C1Cl)O)[C@H](CO)N |
正規SMILES |
C1=CC(=C(C=C1Cl)O)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


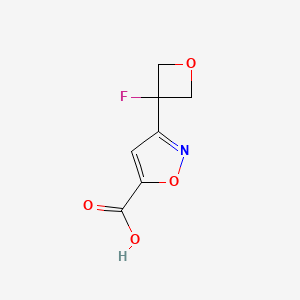
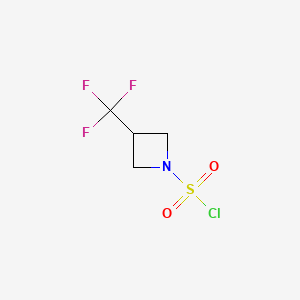
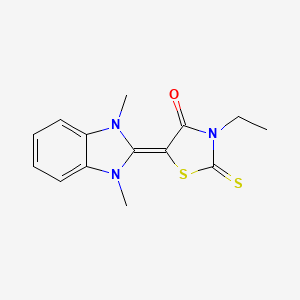
![2-{Ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B13626124.png)

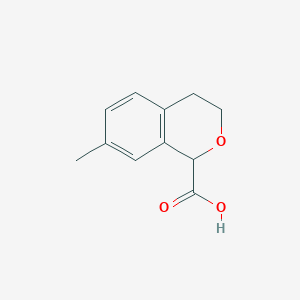
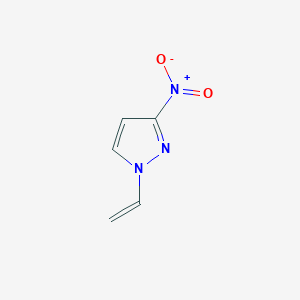
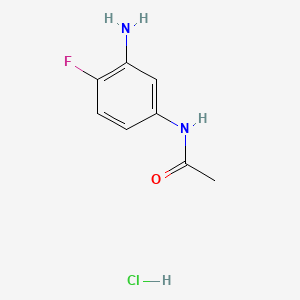

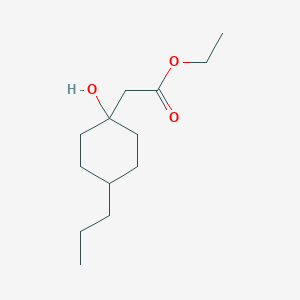
nitrosoamine](/img/structure/B13626181.png)
![Tetrahydro-1H-3a,6a-ethanofuro[3,4-c]pyrrole](/img/structure/B13626189.png)

